2'-Bromo-3'-chloro-4'-(trifluoromethyl)phenacyl chloride
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Overview
Description
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .
Scientific Research Applications
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) can influence the reactivity and stability of the compound. These groups can also affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2’-Bromo-3’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[2-bromo-3-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-7-4(6(16)3-11)1-2-5(8(7)12)9(13,14)15/h1-2H,3H2 |
InChI Key |
XUKUHJQVLKHQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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